Trimethylsilyl 3-phenylprop-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 3-phenylprop-2-enoate moiety. This compound is derived from the esterification of 3-phenylprop-2-enoic acid with trimethylsilyl alcohol. It is significant in organic synthesis and has applications in various chemical reactions due to the reactivity of the trimethylsilyl group.
Trimethylsilyl 3-phenylprop-2-enoate can be classified as an ester and more specifically as a trimethylsilyl ester. The parent compound, 3-phenylprop-2-enoic acid (also known as cinnamic acid), is a naturally occurring compound found in various plants and is involved in several biosynthetic pathways, including the phenylpropanoid pathway .
The synthesis of trimethylsilyl 3-phenylprop-2-enoate typically involves the reaction of 3-phenylprop-2-enoic acid with trimethylchlorosilane or trimethylsilyl alcohol in the presence of a base such as triethylamine. A common procedure includes:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of 3-phenylprop-2-enoic acid on the silicon atom of trimethylchlorosilane, leading to the formation of the ester bond while releasing hydrochloric acid as a byproduct .
The molecular formula for trimethylsilyl 3-phenylprop-2-enoate is , and its structure features:
The structural representation can be described using SMILES notation: C(C=C(C1=CC=CC=C1)C(=O)O)Si(C)(C)(C)
.
Trimethylsilyl 3-phenylprop-2-enoate can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex organic molecules .
The mechanism of action for trimethylsilyl 3-phenylprop-2-enoate primarily revolves around its reactivity as an electrophile in nucleophilic substitution reactions. The silicon atom's ability to stabilize negative charges makes it an excellent leaving group during these transformations. For example, when reacting with nucleophiles such as amines or alcohols, the silicon bond breaks, allowing for the formation of new bonds while regenerating silyl alcohol .
Trimethylsilyl 3-phenylprop-2-enoate exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 216.35 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not specified |
The compound is stable under normal conditions but may decompose under extreme heat or acidic conditions, releasing silanol and other byproducts. It is soluble in organic solvents like dichloromethane and ether but insoluble in water due to its hydrophobic silyl group.
Trimethylsilyl 3-phenylprop-2-enoate is primarily utilized in organic synthesis as a reagent for:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2